molecular formula C6H13Cl2N B8436995 1-(Chloromethyl)cyclopentan-1-amine hydrochloride

1-(Chloromethyl)cyclopentan-1-amine hydrochloride

Cat. No. B8436995
M. Wt: 170.08 g/mol
InChI Key: RCRKYBWNTIMDRZ-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

To a solution of 1-hydroxymethylcyclopentanamine HCl salt (Method B1c; 20 g, 0.17 mol) in anh. p-dioxane (65 mL) was added HCl (4M in p-dioxane; 65 mL, 0.26 mol). The resulting solution was stirred for 20 min. at room temp., then SOCl2 (22.7 g, 0.19 mol) was added dropwise. The reaction mixture was heated at 80° C. for 2 d, cooled to room temp., and concentrated under reduced pressure to give 1-chloromethylcyclopentanamine HCl salt (29 g, 100%): CI-MS m/z 171 ((M+H)+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
22.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH2:3][C:4]1([NH2:9])[CH2:8][CH2:7][CH2:6][CH2:5]1.Cl.O=S(Cl)[Cl:13]>O1CCOCC1>[ClH:13].[Cl:1][CH2:3][C:4]1([NH2:9])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.OCC1(CCCC1)N
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 20 min. at room temp.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temp.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClCC1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.